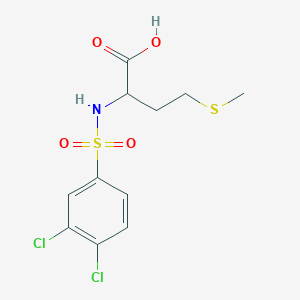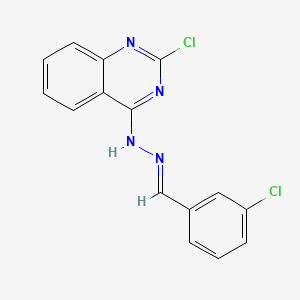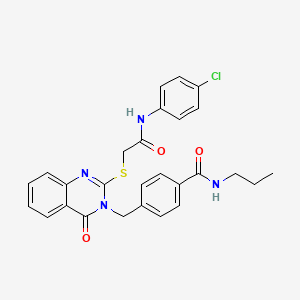![molecular formula C11H19Cl B2854596 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane CAS No. 2287333-35-9](/img/structure/B2854596.png)
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane, also known as CB13, is a synthetic compound that belongs to the class of bicyclic compounds. It has been studied for its potential use in various scientific research applications.
Mécanisme D'action
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane is believed to exert its effects by binding to the cannabinoid receptor CB2. This receptor is primarily found in immune cells and has been implicated in the regulation of inflammation and pain. 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has also been shown to have anti-inflammatory and analgesic effects in preclinical studies.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has also been shown to have anti-tumor effects in preclinical studies. However, further research is needed to determine the exact mechanisms by which 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane exerts its effects and its potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane is also highly selective for the CB2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has limitations in that it is not currently approved for use in humans and its safety and efficacy have not been fully established.
Orientations Futures
There are several potential future directions for research on 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane. One area of research could be to further investigate the anti-inflammatory and analgesic effects of 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane in animal models of various diseases. Another area of research could be to investigate the potential anti-tumor effects of 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane in preclinical models of cancer. Additionally, further research is needed to determine the safety and efficacy of 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane in humans and to explore its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane can be synthesized using a variety of methods, including the reaction of 1,5-dichloropentane with 1,3-dimethylcyclohexane in the presence of a strong base. The resulting product is then treated with hydrogen chloride to form 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane. The synthesis of 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has been studied for its potential use in various scientific research applications, including as a ligand for the cannabinoid receptor CB2. It has also been studied for its potential use in the treatment of chronic pain, inflammation, and cancer. 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has shown promising results in preclinical studies, but further research is needed to determine its efficacy and safety in humans.
Propriétés
IUPAC Name |
1-(chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19Cl/c1-9(2)3-4-10-5-11(6-10,7-10)8-12/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUGGEDWVSEKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC12CC(C1)(C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2854513.png)
![N-benzyl-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2854514.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![5-[(4-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B2854516.png)
![N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide](/img/structure/B2854518.png)

![2-(4-Methoxyphenyl)-4-methyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2854520.png)


![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2854527.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2854528.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2854529.png)
![2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2854530.png)
